N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide
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Description
N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C14H15N5O2S3 and its molecular weight is 381.49. The purity is usually 95%.
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Scientific Research Applications
Antitumor and Antibacterial Agents
A study conducted by Hafez, Alsalamah, and El-Gazzar (2017) synthesized a novel series of compounds, including derivatives similar to the chemical structure , with potential antitumor and antibacterial properties. The compounds were evaluated for in vitro activity against three human tumor cell lines: liver cancer (HepG-2), colon cancer (HT-29), and lung cancer (NCI-H460), showing higher activity than doxorubicin in some cases. Additionally, these compounds exhibited high activity against Gram-positive and Gram-negative bacteria, indicating their potential as dual-functional agents for antitumor and antibacterial applications (Hafez, Alsalamah, & El-Gazzar, 2017).
Antibacterial Evaluation
Azab, Youssef, and El-Bordany (2013) aimed to synthesize new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The study resulted in the creation of novel compounds that exhibited high antibacterial activities, suggesting the potential of such sulfonamido-containing compounds in developing new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).
Fluorescent Probe for Discrimination of Thiophenols
Wang et al. (2012) developed a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, incorporating a design that includes a sulfonamide bond through 4-dimethylaminopyridine-like resonance. This probe displayed high selectivity and sensitivity, demonstrating the compound's utility in chemical, biological, and environmental sciences for thiophenol sensing in water samples (Wang et al., 2012).
properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2S3/c1-9-17-11(8-22-9)12-4-5-13(23-12)24(20,21)18-10-6-15-14(16-7-10)19(2)3/h4-8,18H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYZEQQREPSIEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)NC3=CN=C(N=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(dimethylamino)pyrimidin-5-yl)-5-(2-methylthiazol-4-yl)thiophene-2-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.